molecular formula CH3NO B1339750 Formamide-d3 CAS No. 43380-64-9

Formamide-d3

Cat. No. B1339750
Key on ui cas rn: 43380-64-9
M. Wt: 48.059 g/mol
InChI Key: ZHNUHDYFZUAESO-AYQNKDEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07084155B2

Procedure details

Reaction of 1-bromo-3,3-dimethyl-butan-2-one (3.0 g, 16.80 mmol), and formamide (4.7 mL, 117.20 mmol), followed by chromatography (CH2Cl2/MeOH/NH4OH 94:3:3) gave the title compound (450 mg, 21%) as a yellow foam. 1H NMR (300 MHz, CDCl3) δ 1.29 (s, 9H), 6.77 (s, 1H), 7.57, (s, 1H). ES-MS m/z 125 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
21%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[CH:9]([NH2:11])=O.C(Cl)Cl.CO.[NH4+:17].[OH-]>>[C:4]([C:3]1[NH:11][CH:9]=[N:17][CH:2]=1)([CH3:7])([CH3:6])[CH3:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO.[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CN=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.